1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone
Overview
Description
1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone is a complex organic compound that features an adamantyl group, a spiro structure, and a naphthalene moiety
Preparation Methods
The synthesis of 1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone typically involves multiple steps. One common synthetic route starts with the preparation of 1-adamantyl bromomethyl ketone, which is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the spiro structure. The reaction conditions often require specific reagents and catalysts, such as palladium complexes, to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.
Scientific Research Applications
1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. For example, it can act as a ligand for metal catalysts, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and spiro compounds. For instance:
1-Adamantyl bromomethyl ketone: A precursor in the synthesis of the target compound.
Adamantyl-substituted hydroxybutyric acids: These compounds share the adamantyl group and have been studied for their biological activity.
Spiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene] derivatives: These compounds share the spiro structure and have applications in materials science and medicinal chemistry.
The uniqueness of 1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O/c1-3-9-30-27-12-6-7-13-28(27)31(10-4-2)35(30)29-14-8-5-11-26(29)15-16-32(35)33(36)34-20-23-17-24(21-34)19-25(18-23)22-34/h5,8,11,14-16,23-25,32H,3-4,6-7,9-10,12-13,17-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMSTANWLSTNPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2CCCCC2=C(C13C(C=CC4=CC=CC=C34)C(=O)C56CC7CC(C5)CC(C7)C6)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584165 | |
Record name | (1,3-Dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalen]-2'-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934802-07-0 | |
Record name | (1,3-Dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalen]-2'-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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